4-(2-Bromophenoxy)picolinonitrile
Description
4-(2-Bromophenoxy)picolinonitrile is a heteroaromatic compound featuring a picolinonitrile core (pyridine ring with a nitrile group at the 4-position) substituted with a 2-bromophenoxy group. These analogs share the picolinonitrile scaffold but vary in substituents, such as halogenation patterns, aromatic rings, or appended functional groups, which influence their physicochemical and biological properties .
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-(2-bromophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-11-3-1-2-4-12(11)16-10-5-6-15-9(7-10)8-14/h1-7H |
InChI Key |
GKMFVPCXLSFNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Modifications in Picolinonitrile Analogs
- Halogenation: Bromine (as in 4-(2-bromophenoxy)picolinonitrile) vs. chlorine (e.g., compound 3b in ) affects electronic properties and binding affinity. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
- Functionalized Side Chains : Compounds such as 19a-19d () incorporate hydantoin or trifluoromethyl groups, enhancing receptor binding (e.g., androgen receptor antagonism) .
Table 2: Substituent Impact on Properties
Physicochemical Properties
Melting Points and Solubility
Pharmacological Potential
- Androgen Receptor Antagonists : Compounds 19a-19d () show sub-micromolar activity, with trifluoromethyl groups enhancing binding affinity .
- PET Imaging Ligands : Derivatives like 4c and 5a () are designed for positron emission tomography, leveraging nitrile groups for radiolabeling .
- Antiprotozoal Agents: Analogs with furan or thiophene substituents () exhibit minor groove DNA binding, relevant for antiparasitic drug development .
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